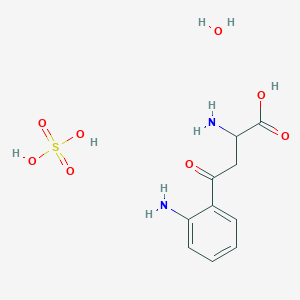
DL-Kynurenine sulfate (salt) monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Kynurenine sulfate (salt) monohydrate is a crystalline compound with the chemical formula C10H14N2O7S. It is a metabolite of the essential amino acid tryptophan and is involved in the tryptophan-kynurenine pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Kynurenine sulfate (salt) monohydrate can be synthesized through the reaction of DL-Kynurenine with sulfuric acid. The reaction typically involves dissolving DL-Kynurenine in water and then adding sulfuric acid to form the sulfate salt. The mixture is then crystallized to obtain the monohydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Kynurenine sulfate (salt) monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid.
Reduction: It can be reduced to form hydroxykynurenine.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products Formed
Kynurenic acid: Formed through oxidation.
Hydroxykynurenine: Formed through reduction.
Various derivatives: Formed through substitution reactions
Applications De Recherche Scientifique
DL-Kynurenine sulfate (salt) monohydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the tryptophan-kynurenine pathway and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, pain syndromes, and autoimmune disorders.
Industry: Used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
DL-Kynurenine sulfate (salt) monohydrate exerts its effects through the tryptophan-kynurenine pathway. It is metabolized to form kynurenic acid, which acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This antagonistic action helps regulate neuronal excitability and immune responses. The compound also influences the production of free radicals and has neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Kynurenine: A stereoisomer of DL-Kynurenine.
Kynurenic acid: An end-product of the kynurenine pathway.
Hydroxykynurenine: A reduced form of kynurenine.
Uniqueness
DL-Kynurenine sulfate (salt) monohydrate is unique due to its specific sulfate salt form and monohydrate structure, which influence its solubility and stability. This compound’s ability to act as a precursor to various biologically active molecules makes it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C10H16N2O8S |
|---|---|
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2 |
Clé InChI |
SHULPFGDFMGUFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















